2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one
Description
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine and piperazine moiety
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,3)20(26)24-11-9-17(10-12-24)19(25)23-15-13-22(14-16-23)18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQQEHKQKUQSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the acylation of 4-phenylpiperazine with 1-(4-piperidinyl)-2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperidine: Shares the piperidine core but lacks the piperazine moiety.
4-phenylpiperazine: Contains the piperazine ring but not the piperidine structure.
1-(4-piperidinyl)-2,2-dimethylpropan-1-one: Similar backbone but without the phenylpiperazine group.
Uniqueness
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one is unique due to its combined piperidine and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
